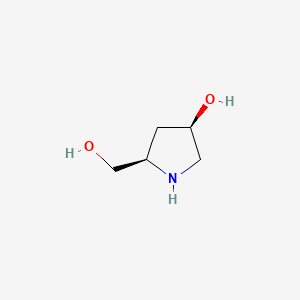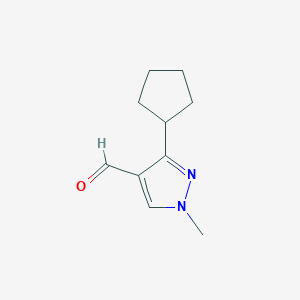![molecular formula C14H18N2O B2708260 N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline CAS No. 1797081-87-8](/img/structure/B2708260.png)
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline is an organic compound with the molecular formula C14H18N2O and a molecular weight of 230.311 g/mol. This compound is part of the cyanoacetamide derivatives, which are known for their diverse biological activities and synthetic utility in building various organic heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One versatile and economical method includes the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamide derivatives typically involve large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and bidentate reagents for substitution reactions . The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Biology: The compound’s derivatives have shown diverse biological activities, making them valuable in biochemical research.
Medicine: Cyanoacetamide derivatives are explored for their potential as chemotherapeutic agents.
Industry: The compound is used in the production of various organic materials and intermediates.
Mechanism of Action
The mechanism of action of N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline involves its interaction with molecular targets and pathways. The cyano group and the aniline moiety play crucial roles in its reactivity and biological activity. The compound can form various intermediates that interact with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline include other cyanoacetamide derivatives such as:
- N-cyano-3-ethyl-N-[(oxolan-2-yl)methyl]aniline
- N-cyano-3-ethyl-N-[(oxolan-4-yl)methyl]aniline
- N-cyano-3-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline .
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the oxolan-3-yl group provides distinct steric and electronic properties compared to other similar compounds .
Properties
IUPAC Name |
(3-ethylphenyl)-(oxolan-3-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-12-4-3-5-14(8-12)16(11-15)9-13-6-7-17-10-13/h3-5,8,13H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKHMJWINYBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2CCOC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
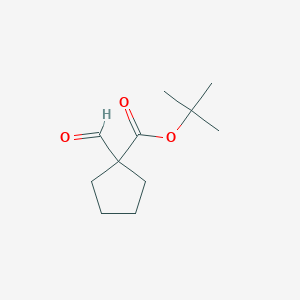
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)
![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)
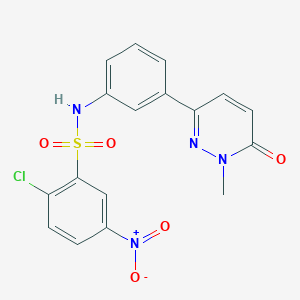
![[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2708184.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
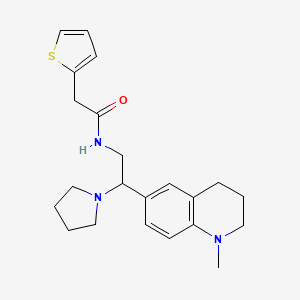
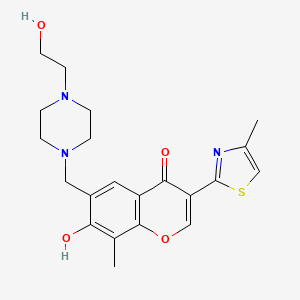
![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)
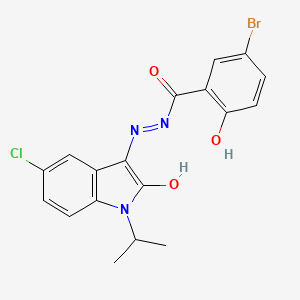
![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)
